Mesotrione

Catalog No.
S590526
CAS No.
104206-82-8
M.F
C14H13NO7S
M. Wt
339.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesotrione

CAS Number

104206-82-8

Product Name

Mesotrione

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N

SMILES

Array

solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water)
Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5

Synonyms

(2-nitro-4-(methylsullfonyl))benzoylcyclohexane-1,3-dione, Callisto herbicide, mesotrione

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

The exact mass of the compound Mesotrione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, (g/l at 20 °c): 2.2 (ph 4.8); 15 (ph 6.9); 22 (ph 9); 0.16 (unbuffered water)solubility in g/l at 20 °c): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mesotrione is a synthetic triketone herbicide and a highly potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis in plants [1]. Modeled after the natural phytotoxin leptospermone, it is primarily procured for selective, broad-spectrum control of broadleaf weeds in maize, sorghum, and turfgrass [2]. As a weak acid with a pKa of 3.12, mesotrione exhibits highly pH-dependent aqueous solubility, which facilitates its versatile integration into high-load soluble concentrates (SC) and wettable granules (WG) [3]. Its commercial selection over older analogs is driven by its rapid metabolic detoxification in tolerant crops, dual pre- and post-emergence application utility, and its well-documented synergistic performance when co-formulated with Photosystem II inhibitors [4].

Substituting mesotrione with older triketones like sulcotrione or alternative HPPD inhibitors like isoxaflutole introduces significant agronomic and formulation liabilities [1]. While sulcotrione shares the core triketone backbone, it lacks mesotrione's 2-nitro substitution, resulting in a substantially longer soil half-life that increases the risk of phytotoxic carryover to sensitive rotational crops [2]. Conversely, while isoxaflutole is highly active, its metabolic profile restricts it primarily to pre-emergence applications due to severe crop stunting risks if applied post-emergence [3]. Furthermore, mesotrione's specific ionizable profile (pKa 3.12) is precisely calibrated for stable aqueous suspension and tank-mixing; substituting it with non-ionizable analogs often leads to formulation phase separation, reduced foliar uptake, or the need to incorporate undesirable organic solvents .

Environmental Persistence and Rotational Crop Safety

The substitution of a chloro group (in sulcotrione) with a nitro group (in mesotrione) significantly accelerates environmental degradation. In comparative soil dissipation studies, mesotrione demonstrates a markedly shorter half-life (DT50) across various soil textures, drastically reducing the risk of phytotoxic carryover to subsequent rotational crops compared to its predecessor [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataMesotrione: 5 to 34 days (depending on soil texture)
Comparator Or BaselineSulcotrione: 45 to 65 days
Quantified DifferenceUp to 89% reduction in soil persistence
ConditionsLaboratory and field monitoring in clay-sandy loam and sandy loam soils

A shorter soil half-life minimizes long-term environmental liability and enables shorter plant-back intervals for sensitive rotational crops.

Application Timing Flexibility and Crop Tolerance

Unlike isoxaflutole, which is generally restricted to pre-emergence (PRE) use due to crop injury risks, mesotrione is rapidly metabolized by tolerant crops like maize. This rapid detoxification allows mesotrione to be safely applied both PRE and post-emergence (POST), providing formulators and growers with a highly flexible operational window [1].

Evidence DimensionApplication Window and Crop Stunting
Target Compound DataMesotrione: Safe for PRE and POST-emergence (<2% stunting in POST combinations)
Comparator Or BaselineIsoxaflutole: Primarily restricted to PRE-emergence due to POST crop safety limitations
Quantified DifferenceExpanded operational window (PRE + POST) vs. restricted window (PRE only)
ConditionsField maize applications at standard label rates

Allows agrochemical buyers to procure a single active ingredient that supports both preventative and reactive weed management formulations.

Formulation Versatility via pH-Dependent Solubility

As a weak acid (pKa 3.12), mesotrione's aqueous solubility is highly responsive to pH adjustments. This property allows formulators to achieve extremely high solubility in slightly alkaline conditions, facilitating the creation of stable, solvent-free liquid concentrates that are impossible to achieve with non-ionizable baseline herbicides [1].

Evidence DimensionAqueous Solubility
Target Compound DataMesotrione: 160 mg/L (unbuffered) vs. 2,200 mg/L (pH 4.8) vs. 22,000 mg/L (pH 9.0)
Comparator Or BaselineNon-ionizable baseline herbicides: Static, low solubility requiring organic solvents
Quantified Difference>130-fold increase in solubility from unbuffered to alkaline conditions
ConditionsAqueous solutions at 20°C

Enables the cost-effective manufacturing of high-load Soluble Concentrate (SC) formulations without relying on harsh organic solvents.

Synergistic Efficacy in Premix Formulations

Mesotrione exhibits a highly documented synergistic effect when co-formulated with Photosystem II (PSII) inhibitors such as atrazine. This synergy significantly increases weed mortality in herbicide-resistant biotypes, allowing for lower active ingredient loading per hectare compared to the additive expectations of standalone applications [1].

Evidence DimensionWeed Control Efficacy on Resistant Biotypes
Target Compound DataMesotrione + Atrazine: Synergistic mortality enhancement
Comparator Or BaselineStandalone Mesotrione or Atrazine: Sub-lethal control or requires maximum label rates
Quantified DifferenceSynergistic enhancement overcoming target-site resistance at reduced total AI loading
ConditionsField and greenhouse trials on HPPD/triazine-resistant broadleaf weeds

Drives the procurement of mesotrione as a foundational premix partner for premium resistance-management products.

High-Load Aqueous Herbicide Formulations

Because of its pH-dependent solubility (reaching 22 g/L at pH 9.0), mesotrione is the ideal active ingredient for developing stable, solvent-free Soluble Concentrates (SC) and Wettable Granules (WG). It is particularly suited for manufacturers looking to phase out volatile organic compounds (VOCs) in agrochemical products [1].

Resistance Management Premixes

Due to its proven synergistic action with PSII inhibitors, mesotrione is a critical procurement choice for formulating multi-mode-of-action premixes (e.g., mesotrione + atrazine or S-metolachlor) designed to combat glyphosate- and ALS-resistant weed biotypes [2].

Flexible-Window Maize Weed Control Programs

For agricultural suppliers targeting regions with unpredictable weather, mesotrione's rapid detoxification by maize allows it to be marketed for both pre-emergence and post-emergence applications, a distinct advantage over strictly PRE-emergence alternatives like isoxaflutole [3].

Short-Rotation Agricultural Systems

In farming systems where sensitive crops are planted shortly after maize harvest, mesotrione is preferred over older triketones like sulcotrione due to its significantly shorter soil half-life, which minimizes the risk of carryover phytotoxicity [4].

Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]

Color/Form

Pale yellow solid
Opaque solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Exact Mass

339.04127293 Da

Monoisotopic Mass

339.04127293 Da

Heavy Atom Count

23

LogP

log Kow (at 20 °C): 0.11 (unbuffered water), 0.90 (pH 5), <-1.0 (pH 7 and pH 9)

Odor

Faint pleasant odor

Melting Point

165 °C

UNII

48TR68G21T

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw.

Vapor Pressure

0.00000004 [mmHg]
<5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104206-82-8

Absorption Distribution and Excretion

Approximately 70% /mestrione was absorbed/ within 72 hours. /Mestrione was/ widely distributed, highest residues in liver and kidney at 72 hours. No evidence of accumulation. 65-70% excreted within 72 hours, mainly via urine (55%)
NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione (2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD). NTBC has been successfully used as a treatment for hereditary tyrosinaemia type 1 (HT-1), while mesotrione has been developed as an herbicide. The pharmacokinetics of the two compounds were investigated in healthy male volunteers following single oral administration. The aim of the NTBC study was to assess the bioequivalence of two different formulations and to determine the extent of the induced tyrosinaemia. The mesotrione study was performed to determine the magnitude and duration of the effect on tyrosine catabolism. Additionally, the urinary excretion of unchanged mesotrione was measured to assess the importance of this route of clearance and to help develop a strategy for monitoring occupational exposure. ... A total of 28 volunteers participated in two separate studies with the compounds. In the first study, the relative bioavailability of NTBC from liquid and capsule formulations was compared and the effect on plasma tyrosine concentrations measured. In the second study the pharmacokinetics of mesotrione were determined at three doses. Plasma tyrosine concentrations were monitored and the urinary excretion of mesotrione and tyrosine metabolites was measured. Both compounds were well tolerated at the dose levels studied. Peak plasma concentrations of NTBC were rapidly attained following a single oral dose of 1 mg x kg(-1) body weight of either formulation and the half-life in plasma was approximately 54 hr. There were no statistical differences in mean (+/- s.d.) AUC(0,infinity) (capsule 602 +/- 154 vs solution 602 +/- 146 ug x ml(-1) hr) or t1/2 (capsule 55 +/- 13 vs solution 54 +/- 8 hr) and these parameters supported the bioequivalence of the two formulations. Mesotrione was also rapidly absorbed, with a significant proportion of the dose eliminated unchanged in urine. The plasma half-life was approximately 1 hr and was independent of dose and AUC(0,infinity) and Cmax increased linearly with dose. Following administration of 1 mg NTBC x kg(-1) in either formulation, the concentrations of tyrosine in plasma increased to approximately 1100 nmol x ml(-1). Concentrations were still approximately 8 times those of background at 14 days after dosing, but had returned to background levels within 2 months of the second dose. Administration of mesotrione resulted in an increase in tyrosine concentrations which reached a maximum of approximately 300 nmol x ml(-1) following a dose of 4 mg x kg(-1) body weight. Concentrations returned to those of background within 2 days of dosing. Urinary excretion of tyrosine metabolites was increased during the 24 hr immediately following a dose of 4 mg mesotrione x kg(-1), but returned to background levels during the following 24 hr period. ...

Metabolism Metabolites

Limited metabolism, up to 5% metabolized by hydroxylation.
The metabolic fate of [(14)C]-2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (mesotrione) has been determined in the male and female rat and mouse following a single oral dose of either 1 or 100 mg/kg, in rat given 14 consecutive oral doses of 1 mg/kg, and in the surgically prepared, bile duct-cannulated rat following a single oral dose of 50 mg/kg. ...Mesotrione was extensively absorbed and rapidly excreted via urine in both rat and mouse. ...The major metabolic pathway was hydroxylation of the aromatic ring.

Wikipedia

Mesotrione

Biological Half Life

... The plasma half-life was approximately 1 hr ...

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Mesotrione is prepared by reaction of 3-methylmercaptonitrobenzene with acetyl chloride in the presence of aluminum trichloride yielding the corresponding ketone, which is oxidized with sodium oxychloride giving the corresponding 4-methylsulfonyl compound, which in turn is condensed with cyclohexane-1,3-dione to give the corresponding enol ester. The latter is rearranged to the desired product with potassium cyanide in the presence of triethylamine.
Preparation: C. G. Carter, European Patent Office 186118 (1986 to Stauffer); idem, United States of America 5006158 (1991 to ICI).

General Manufacturing Information

Callisto Herbicide is effective in controlling broadleaf weeds in field corn. It will replace atrazine and isoxaflutole herbicides. Mesotrione is a new class of herbicide and if used in Resistance Management Programs it can mitigate the increase in resistant biotypes.
The manufacturing impurity 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is considered to be of toxicological concern and must remain below 0.0002% (w/w) in the technical product.
Triketone herbicide for use in maize; inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD). Synthetic mimic of leptospermone, a natural herbicide produced by the bottlebrush plant, Callistemon citrinus Stapf.

Analytic Laboratory Methods

... High-pressure liquid chromatography fluorescence detector (HPLC/FLD), is available to enforce the tolerance expression.
HPLC determination in crops, soil, water.

Storage Conditions

Can be stored as low as 20 °F.

Interactions

... A range of acute, subchronic and reproduction studies in the rat involving administration of different doses of mesotrione, with or without co-administration of dietary L-tyrosine and a developmental study in the rabbit utilising both mesotrione and tyrosine were used to elucidate the role of tyrosine in the pathogenesis of effects. ...The incidence and/or severity of the changes correlated with plasma tyrosine concentrations but not with concentrations of mesotrione.

Stability Shelf Life

Stable to hydrolysis (pH 4-9).

Dates

Last modified: 08-15-2023

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